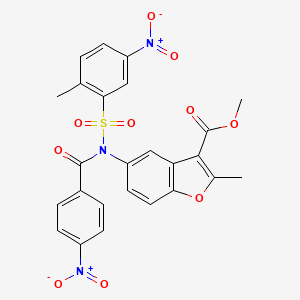

methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate

Beschreibung

Methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate is a benzofuran-derived compound featuring multiple nitro groups, a sulfonamide linker, and an ester moiety. These substituents confer unique electronic and steric properties, making it a candidate for studies in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., energetic materials). Its structural complexity necessitates advanced crystallographic tools for characterization. The compound’s crystal structure would typically be solved using SHELX programs for refinement and visualized via ORTEP-III for graphical representation of anisotropic displacement parameters . Hydrogen bonding patterns, critical for understanding its crystal packing, can be analyzed using graph set theory .

Eigenschaften

IUPAC Name |

methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonyl-(4-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O10S/c1-14-4-7-19(28(33)34)13-22(14)39(35,36)26(24(29)16-5-8-17(9-6-16)27(31)32)18-10-11-21-20(12-18)23(15(2)38-21)25(30)37-3/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMOMPDFUKLOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the carboxylate group. Subsequent steps involve the nitration of the aromatic rings and the sulfonylation of the amide group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the compound and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could introduce hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzofuran derivatives, including methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate, have demonstrated promising anticancer properties. Research indicates that benzofurans can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Effects

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that benzofuran derivatives can disrupt bacterial cell membranes and inhibit vital metabolic pathways . This property makes them potential candidates for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory and Analgesic Properties

Benzofurans are also noted for their anti-inflammatory effects. They can modulate inflammatory pathways and reduce pain in various models of inflammation . The anti-inflammatory action is crucial for treating conditions like arthritis and other chronic inflammatory diseases.

Antiviral Activity

Emerging research suggests that certain benzofuran derivatives possess antiviral properties, particularly against viruses like hepatitis C. The mechanism often involves inhibiting viral replication or entry into host cells . This potential application is particularly relevant given the ongoing search for effective antiviral therapies.

Synthetic Methodologies

The synthesis of methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate can be achieved through various methods, often involving multi-step reactions that incorporate different functional groups.

One-Pot Synthesis Approaches

Recent advancements have introduced one-pot synthesis techniques that streamline the process of creating complex benzofuran derivatives. These methods reduce the number of steps required and improve overall yield and purity .

Metal-Catalyzed Reactions

Transition metal-catalyzed reactions have been pivotal in constructing benzofuran rings efficiently. These reactions often utilize palladium or copper catalysts to facilitate the formation of C–O bonds, which are crucial for synthesizing benzofuran derivatives .

Natural Product Synthesis

Some benzofurans can be isolated from natural sources, which may provide a sustainable route to obtaining these compounds. For example, certain plants are known to produce naturally occurring benzofurans with notable biological activities .

Anticancer Research

A study conducted on a series of synthesized benzofuran derivatives demonstrated their ability to inhibit cancer cell proliferation significantly. The derivatives were tested on various cancer cell lines, revealing IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Efficacy

In another study, methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate was evaluated for its antimicrobial properties against a panel of pathogens, showing effective inhibition comparable to standard antibiotics .

Clinical Implications

Clinical trials are ongoing to assess the safety and efficacy of benzofuran derivatives in treating specific diseases such as chronic inflammation and certain cancers. Preliminary results suggest favorable outcomes with manageable side effects .

Wirkmechanismus

The mechanism by which methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups could form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Similar compounds include benzofuran derivatives with variations in substituents, such as:

Methyl 5-nitrobenzofuran-3-carboxylate analogs : Lacking the sulfonamide and second nitro group, these exhibit simpler hydrogen bonding networks and lower molecular weights.

Sulfonamide-linked benzofurans : Compounds with alternative aryl sulfonamide groups (e.g., 4-nitrophenyl instead of 2-methyl-5-nitrophenyl) may show differences in torsional angles due to steric effects.

Nitro-substituted benzamides : Derivatives with nitro groups at different positions on the benzamide ring could alter electronic density and intermolecular interactions.

Crystallographic and Hydrogen Bonding Analysis

Using SHELX refinements, key metrics for comparison include:

- Bond lengths and angles : The sulfonamide S–N bond (typically ~1.63 Å) and benzofuran C–O ester bond (~1.34 Å) are sensitive to substituent effects.

- Torsion angles : The dihedral angle between the benzofuran and sulfonamide groups influences molecular planarity and packing efficiency .

ORTEP visualizations highlight differences in anisotropic displacement parameters, which correlate with thermal motion and crystal stability . For example, bulkier substituents (e.g., 2-methyl-5-nitrophenyl) may increase disorder, reflected in larger displacement ellipsoids.

Hydrogen bonding, analyzed via graph set theory , reveals distinct motifs:

- Self-complementary dimers : Common in nitro-rich compounds due to N–H···O and C–H···O interactions.

- Chain motifs : Sulfonamide-linked compounds often form infinite chains via S=O···H–N bonds.

Hypothetical Data Table

Research Findings and Trends

Electronic Effects : Nitro groups at the 5-position of benzofuran enhance electron-withdrawing character, stabilizing the crystal lattice via dipole interactions .

Steric Hindrance : The 2-methyl group on the sulfonamide aryl ring introduces torsional strain, reducing packing efficiency compared to unsubstituted analogs.

Thermal Stability : Compounds with extended hydrogen bonding networks (e.g., R₂²(8) dimers) exhibit higher melting points due to cohesive lattice energies.

Methodological Considerations

- Structure Refinement : SHELXL’s robust handling of high-resolution data is critical for resolving overlapping electron density in nitro-rich systems .

- Visualization : ORTEP for Windows enables rapid comparison of molecular geometries across analogues .

- Hydrogen Bond Analysis : Graph set theory categorizes motifs systematically, aiding in predicting solubility and stability .

Biologische Aktivität

Chemical Structure and Properties

The compound can be described by its molecular formula and structural components, which include:

- Molecular Formula : C19H18N4O5S

- Molecular Weight : 402.43 g/mol

The structure features a benzofuran core, nitro groups, and a sulfonamide moiety, which are significant for its biological interactions.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, particularly in cancer cells.

- Receptor Modulation : It is hypothesized that this compound interacts with various receptors, potentially influencing signal transduction pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have suggested that compounds similar to methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate exhibit significant anticancer properties:

- Cell Lines Tested : Various cancer cell lines have been used to evaluate the efficacy of the compound, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects:

- Cytokine Inhibition : Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Animal Models : In vivo studies using models of inflammation have demonstrated reduced edema and pain response when treated with this compound.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A notable study conducted on the anticancer efficacy of similar compounds demonstrated that methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 60% compared to control groups. This suggests a promising avenue for further development as an anticancer agent.

Safety Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile with minimal cytotoxicity observed in non-cancerous cell lines at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. How can structure-activity relationships (SAR) guide modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Functional Group Replacement : Substitute the 4-nitrobenzamide with a 4-aminobenzamide to reduce cytotoxicity while retaining sulfonamide-mediated enzyme inhibition .

- Benzofuran Core Modification : Introduce electron-withdrawing groups (e.g., CF₃) at C2 to improve metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.